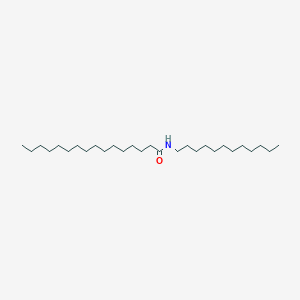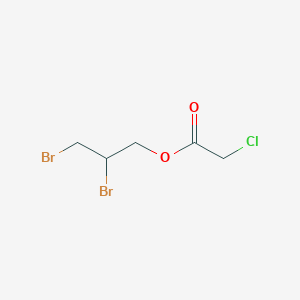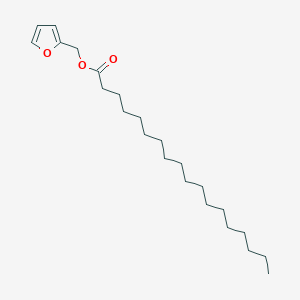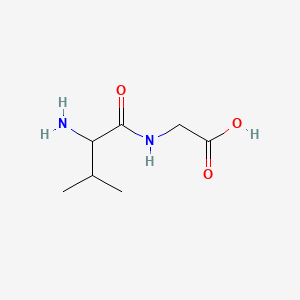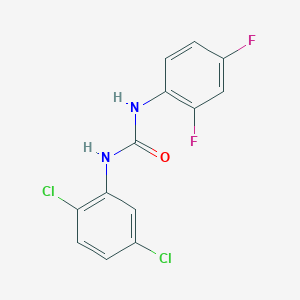
N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine is an organic compound with a complex structure that includes phenoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The phenoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(phenylcarbamoyl)ethylenediamine
- N,N’-Bis(phenylcarbamoyl)butylenediamine
- N,N’-Bis(phenylcarbamoyl)hexamethylenediamine
Uniqueness
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenoxycarbonyl groups and the 4-methyl-1,3-phenylenediamine core provide a unique combination of reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
4223-24-9 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
phenyl N-[2-methyl-5-(phenoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C21H18N2O4/c1-15-12-13-16(22-20(24)26-17-8-4-2-5-9-17)14-19(15)23-21(25)27-18-10-6-3-7-11-18/h2-14H,1H3,(H,22,24)(H,23,25) |
InChI Key |
HRHQJVCYJQPJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)




